molecular formula C11H16N2O B13202775 N-[4-(2-Aminopropan-2-YL)phenyl]acetamide

N-[4-(2-Aminopropan-2-YL)phenyl]acetamide

Cat. No.: B13202775
M. Wt: 192.26 g/mol
InChI Key: PJMGEXOWPCJIBN-UHFFFAOYSA-N
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Description

N-[4-(2-Aminopropan-2-yl)phenyl]acetamide is an organic compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . This compound is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with an isopropylamine group. It is primarily used in research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-Aminopropan-2-yl)phenyl]acetamide typically involves the reaction of 4-isopropylphenylamine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to facilitate the formation of the acetamide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. The use of automated purification systems further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-Aminopropan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(2-Aminopropan-2-yl)phenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(2-Aminopropan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(4-(2-Aminoethyl)phenyl)propionamide: Similar structure with an ethyl group instead of an isopropyl group.

    N-(4-(2-Methylthiazol-4-yl)phenyl)acetamide: Contains a thiazole ring instead of an isopropylamine group.

    N-(4-(Aminosulfonyl)phenyl)ethylacetamide: Contains a sulfonyl group instead of an isopropylamine group.

Uniqueness

N-[4-(2-Aminopropan-2-yl)phenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropylamine group enhances its binding affinity to certain molecular targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

N-[4-(2-aminopropan-2-yl)phenyl]acetamide

InChI

InChI=1S/C11H16N2O/c1-8(14)13-10-6-4-9(5-7-10)11(2,3)12/h4-7H,12H2,1-3H3,(H,13,14)

InChI Key

PJMGEXOWPCJIBN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(C)(C)N

Origin of Product

United States

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